6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by bromination. The reaction conditions typically involve the use of a strong acid catalyst and a brominating agent such as N-bromosuccinimide (NBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
6-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(3-Chlorophenyl)imidazo[1,2-a]pyridine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C13H8Br2N2 |
---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
6-bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-10-3-1-2-9(6-10)12-8-17-7-11(15)4-5-13(17)16-12/h1-8H |
InChI Key |
XOVNLWBLHHYOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=C(C=CC3=N2)Br |
Origin of Product |
United States |
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